N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide
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Overview
Description
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a fluoromethoxybenzamide group. This suggests that it might have interesting chemical properties and potential applications in various fields1.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the benzoyl group, and the attachment of the fluoromethoxybenzamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring is substituted with a benzoyl group at one position and a fluoromethoxybenzamide group at another1.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of the benzoyl group, the tetrahydroquinoline ring, and the fluoromethoxybenzamide group suggest that it could participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. However, without specific experimental data, it’s difficult to provide a detailed analysis of these properties.Scientific Research Applications
Imaging Sigma-2 Receptor Status of Solid Tumors
A study by Tu et al. (2007) synthesized fluorine-containing benzamide analogs, which were evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. The study found that compounds with moderate to high affinity for sigma-2 receptors showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging the sigma-2 receptor status in solid tumors (Tu et al., 2007).
Novel Sigma-2 Receptor Probes
Xu et al. (2005) developed novel sigma-2 receptor probes, including conformationally flexible benzamide analogs, for in vitro studies. These probes demonstrated high affinity for sigma-2 receptors, indicating their usefulness in studying sigma-2 receptors (Xu et al., 2005).
Directed C-H Olefination
Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process, involving the N-O bond acting as an internal oxidant, demonstrates a mild, practical, and selective method for synthesizing valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Quinazolinone Synthesis
Hanusek et al. (2006) explored the acylation of 2-amino-N-methyl-thiobenzamide with substituted benzoyl chlorides to synthesize 2-benzoylamino-N-methylthiobenzamides. Subsequent sodium methoxide-catalyzed ring closure produced 3-methyl-2-phenylquinazoline-4-thiones, showcasing a method for synthesizing complex heterocycles (Hanusek et al., 2006).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions, especially if their toxicity and other hazard information are not known1.
Future Directions
The potential applications and future directions for research on this compound would depend on its properties and the results of preliminary studies. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or chemical biology1.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature references would be needed.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-30-22-12-10-18(14-20(22)25)23(28)26-19-11-9-16-8-5-13-27(21(16)15-19)24(29)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHZSBFYFKPXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide |
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